molecular formula ClO3- B079027 Chlorate ion CAS No. 14866-68-3

Chlorate ion

Cat. No. B079027
CAS RN: 14866-68-3
M. Wt: 83.45 g/mol
InChI Key: XTEGARKTQYYJKE-UHFFFAOYSA-M
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Patent
US04879415

Procedure details

183 parts of 2,4-dinitroaniline and 0.15 part of lignosulfonate are suspended in 220 parts of water and the suspension is ground. 800 parts of 32 % hydrochloric acid are charged to a reactor. Then 145 parts of a 33 % solution of sodium chlorate and the aqueous suspension of dinitroaniline obtained by wet grinding are added simultaneously in separate streams at 25° C. to the hydrochloric acid. The chlorate solution is added over 260 minutes and the suspension of dinitroaniline simultaneously over a somewhat shorter time of 240 minutes. The mixture is then allowed to react for 30 minutes. Excess chlorine is expelled and any chlorine residues remaining in the mixture are destroyed by adding a solution of sodium bisulfite. The product is then isolated by filtration, washed until neutral and dried, affording 204 parts of 2-chloro-4,6-dinitroaniline (yield: 94 %). Melting point: 157.5° C. (lit.: 157°-159° C.)
Name
dinitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
lignosulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
dinitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].Cl.[Cl:15]([O-])(=O)=O.[Na+].[N+](N([N+]([O-])=O)C1C=CC=CC=1)([O-])=O.Cl([O-])(=O)=O.ClCl>O>[Cl:15][C:7]1[CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]=1[NH2:6] |f:2.3|

Inputs

Step One
Name
dinitroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])N(C1=CC=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)[N+](=O)[O-]
Step Six
Name
lignosulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-].[Na+]
Name
dinitroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])N(C1=CC=CC=C1)[N+](=O)[O-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
by wet grinding
CUSTOM
Type
CUSTOM
Details
to react for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
are destroyed
ADDITION
Type
ADDITION
Details
by adding a solution of sodium bisulfite
CUSTOM
Type
CUSTOM
Details
The product is then isolated by filtration
WASH
Type
WASH
Details
washed until neutral and
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.